molecular formula C21H20N4O3 B2393800 N-(3-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1105236-82-5

N-(3-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No.: B2393800
CAS No.: 1105236-82-5
M. Wt: 376.416
InChI Key: DTWGERILYRLTJW-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
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Scientific Research Applications

Biological Effects of Related Compounds
Research on compounds structurally related or within the same chemical family has focused on various biological effects. For instance, studies on acetamides and formamides have explored their biological consequences and environmental toxicology, indicating a continuous interest in the commercial importance and biological responses to these chemicals (Kennedy, 2001). Additionally, investigations into the degradation of acetaminophen by advanced oxidation processes have provided insights into the biotoxicity of by-products, potentially relevant for understanding environmental impacts and the chemical behavior of related acetamides (Qutob et al., 2022).

Potential Applications in Medicinal Chemistry
The structural motifs present in the query compound resemble those in various pharmacologically active molecules. For example, studies on AMPA receptor agonists for depression treatment (Yang et al., 2012) and the metabolism of aspartame (Ranney & Oppermann, 1979) indicate the relevance of understanding the chemical and biological properties of complex molecules for therapeutic applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-13-6-7-17-16(8-13)19-20(24-17)21(27)25(12-23-19)11-18(26)22-10-14-4-3-5-15(9-14)28-2/h3-9,12,24H,10-11H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWGERILYRLTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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